![molecular formula C10H19NO B14731181 2-Butyl-1-oxa-2-azaspiro[2.5]octane CAS No. 13096-81-6](/img/structure/B14731181.png)
2-Butyl-1-oxa-2-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1-oxa-2-azaspiro[2.5]octane is a compound belonging to the class of oxaziridines. It is known for its selective electrophilic aminating properties, making it a valuable reagent in organic synthesis. This compound is characterized by its spirocyclic structure, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most economically feasible route for the production of 2-Butyl-1-oxa-2-azaspiro[2.5]octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred over batch synthesis due to its higher efficiency and safety. The concentration of this compound obtained through continuous-flow synthesis is significantly higher than that obtained through batch technology .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1-oxa-2-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-Butyl-1-oxa-2-azaspiro[2.5]octane has a wide range of applications in scientific research, including:
Biology: The compound’s unique reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: The compound is used in various industrial processes that require selective amination reactions.
Mécanisme D'action
The mechanism by which 2-Butyl-1-oxa-2-azaspiro[2.5]octane exerts its effects involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, transferring an amino group to the nucleophile. This reaction is facilitated by the spirocyclic structure of the compound, which stabilizes the transition state and enhances reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound shares a similar spirocyclic structure but has different functional groups, leading to distinct reactivity and applications.
2-Azaspiro[3.4]octane: Another spirocyclic compound with different ring sizes and functional groups, resulting in unique chemical properties.
Uniqueness
2-Butyl-1-oxa-2-azaspiro[2.5]octane is unique due to its specific spirocyclic structure and its role as a selective electrophilic aminating agent. Its ability to react with a wide range of nucleophiles without forming strongly acidic or basic byproducts makes it particularly valuable in organic synthesis .
Propriétés
Numéro CAS |
13096-81-6 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2-butyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C10H19NO/c1-2-3-9-11-10(12-11)7-5-4-6-8-10/h2-9H2,1H3 |
Clé InChI |
MPQDRRVNQYBTBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2(O1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


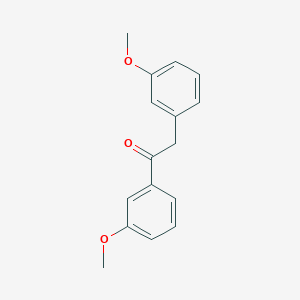
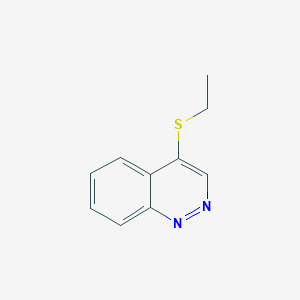
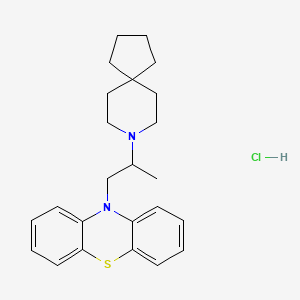
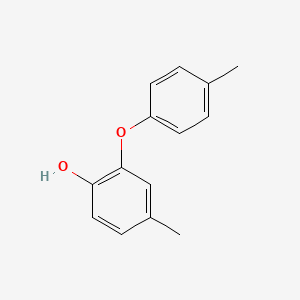
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)

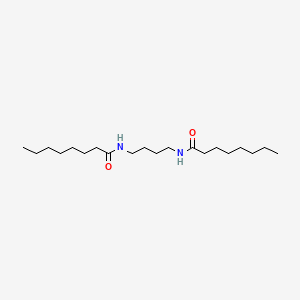
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
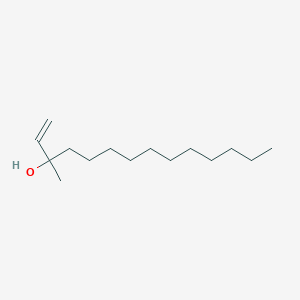
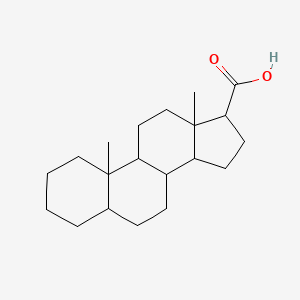

![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
